molecular formula C15H24BClFNO3 B1409286 (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride CAS No. 1704082-03-0

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Cat. No.: B1409286
CAS No.: 1704082-03-0
M. Wt: 331.6 g/mol
InChI Key: VPVDUULQHITRNB-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . This compound features a fluorinated phenyl ring and a piperidine moiety, making it a valuable intermediate in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride typically involves multiple steps. One common route includes the following steps:

    Fluorination: Introduction of the fluorine atom onto the phenyl ring.

    Piperidine Introduction: Attachment of the piperidine moiety via a propoxy linker.

    Boronic Acid Formation: Conversion of the phenyl ring to a boronic acid derivative.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Nucleophiles: For substitution reactions, including amines and thiols.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    4-Fluorophenylboronic Acid: Lacks the piperidine moiety but shares the fluorinated phenyl ring.

    3-Piperidinylphenylboronic Acid: Contains the piperidine moiety but lacks the fluorine atom.

Uniqueness

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride is unique due to its combination of a fluorinated phenyl ring and a piperidine moiety. This structural feature enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVDUULQHITRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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